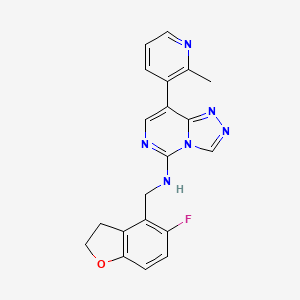

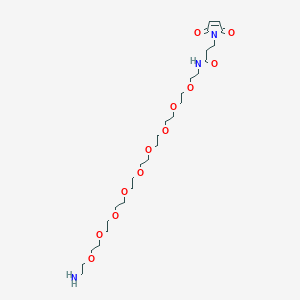

![molecular formula C49H51FN8O11 B608881 6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide](/img/structure/B608881.png)

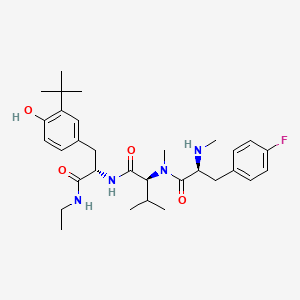

6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide

Vue d'ensemble

Description

Il démontre une activité antitumorale par le déploiement du DX8951, un inhibiteur de la topoisomérase I de l'ADN, relié à l'aide du lieur MC-GGFG clivable par protéase . Ce composé est principalement utilisé dans la recherche scientifique pour son potentiel dans le traitement du cancer.

Applications De Recherche Scientifique

MC-GGFG-DX8951 has several scientific research applications, including:

Cancer Research: It is used to study the efficacy of antibody-drug conjugates in targeting and killing cancer cells

Drug Delivery Systems: The compound is used to develop and optimize drug delivery systems that can selectively release therapeutic agents in target cells.

Biological Studies: Researchers use MC-GGFG-DX8951 to investigate the mechanisms of drug action and resistance in cancer cells.

Pharmaceutical Development: It is employed in the development of new anticancer drugs and formulations.

Mécanisme D'action

Safety and Hazards

MC-Ggfg-DX8951 is not classified as a hazardous substance or mixture . In case of contact or ingestion, specific first aid measures are recommended . During combustion, it may emit irritant fumes .

Relevant Papers The relevant papers retrieved suggest that MC-Ggfg-DX8951 has been used in research for its antitumor activity . More detailed information would require a thorough review of these papers.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le MC-GGFG-DX8951 est synthétisé par conjugaison du DX8951, un dérivé de l'inhibiteur de la topoisomérase I de l'ADN, avec le lieur MC-GGFG clivable par protéase . La synthèse implique les étapes suivantes :

Activation du DX8951 : Le DX8951 est activé pour former un intermédiaire réactif.

Attachement du lieur : Le DX8951 activé est ensuite conjugué au lieur MC-GGFG dans des conditions contrôlées pour assurer la formation d'une liaison stable.

Purification : Le composé résultant est purifié à l'aide de techniques chromatographiques pour atteindre une pureté élevée.

Méthodes de production industrielle

La production industrielle du MC-GGFG-DX8951 suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique :

Synthèse en vrac : De grandes quantités de DX8951 et de lieur MC-GGFG sont synthétisées et activées.

Conjugaison : Le DX8951 activé est conjugué au lieur MC-GGFG dans de grands réacteurs dans des conditions contrôlées.

Purification et contrôle qualité : Le produit final est purifié à l'aide de la chromatographie à l'échelle industrielle et subit un contrôle qualité rigoureux pour garantir la cohérence et la pureté

Analyse Des Réactions Chimiques

Types de réactions

Le MC-GGFG-DX8951 subit plusieurs types de réactions chimiques, notamment :

Clivage par les enzymes lysosomales : Le lieur GGFG est clivé sélectivement par les enzymes lysosomales, libérant le DX8951 actif dans les cellules cibles.

Réactifs et conditions courants

Enzymes lysosomales : Ces enzymes sont couramment utilisées pour cliver le lieur GGFG in vitro et in vivo.

Conditions acides ou basiques : Les réactions d'hydrolyse sont généralement effectuées dans des conditions acides ou basiques pour étudier la stabilité et le profil de libération du DX8951.

Principaux produits formés

Le principal produit formé par le clivage du MC-GGFG-DX8951 est le DX8951, qui présente une activité antitumorale puissante en inhibant la topoisomérase I de l'ADN .

Applications de la recherche scientifique

Le MC-GGFG-DX8951 a plusieurs applications de recherche scientifique, notamment :

Recherche sur le cancer : Il est utilisé pour étudier l'efficacité des conjugués anticorps-médicaments dans le ciblage et la destruction des cellules cancéreuses

Systèmes d'administration de médicaments : Le composé est utilisé pour développer et optimiser des systèmes d'administration de médicaments qui peuvent libérer sélectivement des agents thérapeutiques dans les cellules cibles.

Études biologiques : Les chercheurs utilisent le MC-GGFG-DX8951 pour étudier les mécanismes d'action des médicaments et la résistance dans les cellules cancéreuses.

Développement pharmaceutique : Il est utilisé dans le développement de nouveaux médicaments et formulations anticancéreux.

Mécanisme d'action

Le MC-GGFG-DX8951 exerce ses effets par le mécanisme suivant :

Ciblage et internalisation : Le conjugué anticorps-médicament cible des antigènes spécifiques sur les cellules cancéreuses et est internalisé par endocytose.

Clivage lysosomal : Une fois à l'intérieur de la cellule, le lieur GGFG est clivé par les enzymes lysosomales, libérant le DX8951 actif.

Inhibition de la topoisomérase I de l'ADN : Le DX8951 inhibe la topoisomérase I de l'ADN, ce qui conduit à l'induction de cassures double brin de l'ADN et à l'apoptose des cellules cancéreuses.

Comparaison Avec Des Composés Similaires

Le MC-GGFG-DX8951 est unique par rapport aux autres composés similaires en raison de son lieur spécifique et de son activité antitumorale puissante. Les composés similaires comprennent :

MC-GGFG-SN38 : Un autre conjugué médicament-lieur avec un agent actif différent, SN38, qui cible également la topoisomérase I de l'ADN.

MC-GGFG-Doxorubicine : Un conjugué avec la doxorubicine, un agent chimiothérapeutique largement utilisé.

MC-GGFG-Maytansinoïde : Un conjugué avec le maytansinoïde, connu pour sa cytotoxicité puissante.

Le MC-GGFG-DX8951 se démarque par son mécanisme d'action spécifique et l'utilisation du DX8951, qui a montré une promesse significative dans les études précliniques .

Propriétés

IUPAC Name |

6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H51FN8O11/c1-3-49(68)31-19-36-45-29(24-58(36)47(66)30(31)25-69-48(49)67)44-33(14-13-28-26(2)32(50)20-34(56-45)43(28)44)54-40(62)23-53-46(65)35(18-27-10-6-4-7-11-27)55-39(61)22-52-38(60)21-51-37(59)12-8-5-9-17-57-41(63)15-16-42(57)64/h4,6-7,10-11,15-16,19-20,33,35,68H,3,5,8-9,12-14,17-18,21-25H2,1-2H3,(H,51,59)(H,52,60)(H,53,65)(H,54,62)(H,55,61)/t33-,35-,49-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEKFDUNPKACYAY-SODISJPWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)CNC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCCCCN8C(=O)C=CC8=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)CNC(=O)[C@H](CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCCCCN8C(=O)C=CC8=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H51FN8O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

947.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

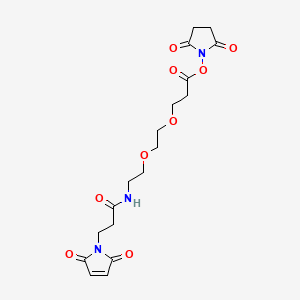

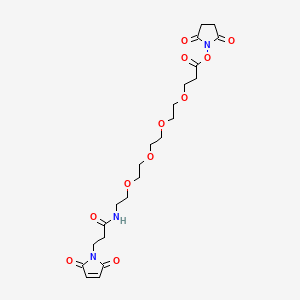

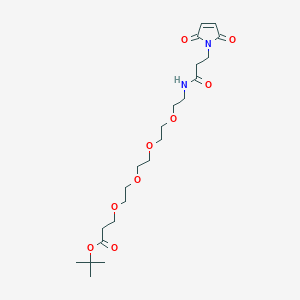

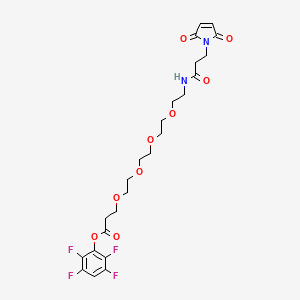

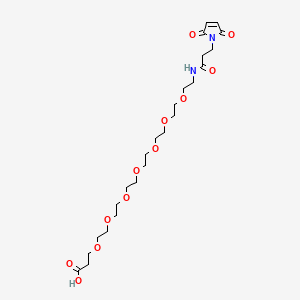

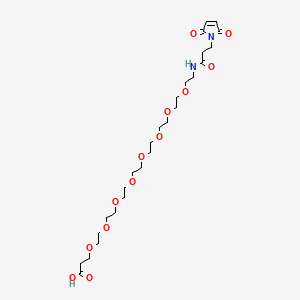

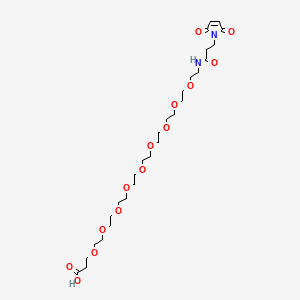

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.